3-(4-Phenoxyphenyl)azetidine Hydrochloride
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Overview
Description
3-(4-Phenoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring . The phenoxyphenyl group can be introduced through nucleophilic substitution reactions. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 3-(4-Phenoxyphenyl)azetidine Hydrochloride may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety .
Scientific Research Applications
3-(4-Phenoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound is utilized in material science for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to engage in various biochemical pathways. The phenoxyphenyl group can interact with biological receptors, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties
Uniqueness
3-(4-Phenoxyphenyl)azetidine Hydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClNO |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H |
InChI Key |
VHHWBBZCXHGCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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